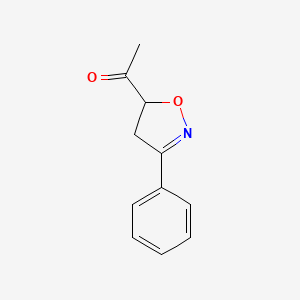

1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one

Description

Properties

IUPAC Name |

1-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8(13)11-7-10(12-14-11)9-5-3-2-4-6-9/h2-6,11H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMHBTFGOMDWET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC(=NO1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00507569 | |

| Record name | 1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54606-00-7 | |

| Record name | 1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylacetic acid with hydroxylamine to form the corresponding oxime, followed by cyclization under acidic conditions to yield the oxazole ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include various substituted oxazoles and dihydrooxazoles, which can be further utilized in different applications .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one exhibit antimicrobial properties. These compounds have been tested against various bacterial strains, showing efficacy comparable to established antibiotics. For instance, studies have demonstrated that certain derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli .

Anticancer Potential

There is emerging evidence suggesting that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of apoptotic pathways . Further research is needed to elucidate the specific molecular targets involved.

Neurological Effects

Some derivatives have been investigated for their effects on the central nervous system. They may act as anxiolytics or sedatives, similar to benzodiazepines, by enhancing GABAergic transmission . This potential makes them candidates for treating anxiety disorders or insomnia.

Building Blocks in Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its oxazole ring can be utilized in the synthesis of more complex heterocyclic compounds, which are valuable in pharmaceuticals and agrochemicals. For example, it can be used to synthesize triazole or isoxazole derivatives through various cyclization reactions .

Materials Science

In materials science, compounds featuring oxazole rings are often incorporated into polymers and coatings due to their thermal stability and mechanical properties. The incorporation of this compound into polymer matrices can enhance their mechanical strength and chemical resistance .

Case Studies

Mechanism of Action

The mechanism by which 1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

VGX-1027: (S,R)-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic Acid

- Molecular Formula: C₁₁H₁₁NO₃

- Key Features : Replaces the acetyl group with a carboxylic acid (–COOH), enhancing polarity and hydrogen-bonding capacity.

- Pharmacological Activity : Exhibits potent anti-inflammatory effects by inhibiting LPS-induced pro-inflammatory cytokine production (e.g., TNFα, IL-1β) and modulating immune pathways in models of diabetes and colitis .

- Toxicity : Demonstrates low toxicity in preclinical studies, making it a candidate for chronic inflammatory diseases .

rac-[(5R)-3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl]acetic Acid

- Molecular Formula: C₁₁H₁₁NO₃

- Key Features : A racemic mixture with a carboxylic acid substituent. Recognized by the WHO under recommended INN "zenuzolac" .

Comparison with Target Compound :

The acetyl group in this compound reduces polarity compared to carboxylic acid derivatives, likely increasing lipophilicity and membrane permeability. However, this may limit direct anti-inflammatory efficacy, positioning the target compound as a precursor rather than a therapeutic agent.

Propanoic Acid Derivatives

3-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)propanoic Acid

- Molecular Formula: C₁₂H₁₃NO₃

- Key Properties : pKa = 4.62 ± 0.10, density = 1.25 ± 0.1 g/cm³ .

- Structural Impact: The extended propanoic acid chain increases molecular weight and solubility in aqueous environments compared to the acetylated target compound.

Comparison with Target Compound :

The longer alkyl chain and acidic group enhance solubility but may reduce blood-brain barrier penetration. The target compound’s acetyl group offers a balance between lipophilicity and metabolic stability.

Cyclohexyl and Methyl Substitutions

[(5RS)-3-Cyclohexyl-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]acetic Acid

- Key Features : Substitution of the phenyl group with cyclohexyl and methyl groups increases steric bulk and lipophilicity.

- Applications : Used as an impurity reference standard, highlighting its role in quality control for pharmaceuticals .

Comparison with Target Compound :

The cyclohexyl group introduces conformational flexibility and hydrophobicity, contrasting with the planar phenyl group in the target compound. This modification could alter binding affinities to biological targets.

Benzodiazepinone Hybrids

3-Hydroxy-4-phenyl-1-[(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-4,5-dihydro-1H-1,5-benzodiazepin-2(3H)-one

- Key Features: Integrates the target compound’s oxazoline moiety into a benzodiazepinone scaffold.

- Crystallography : Exhibits hydrogen-bonding networks involving the acetyl group, stabilizing its conformation .

Comparison with Target Compound: The benzodiazepinone hybrid demonstrates how the oxazoline ring can serve as a functional handle in larger bioactive molecules. The acetyl group’s role in hydrogen bonding may influence solubility and crystallinity.

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Structural-Activity Relationships : The acetyl group in the target compound provides metabolic stability but limits direct bioactivity compared to carboxylic acid derivatives like VGX-1027, which show proven efficacy in immune modulation .

- Crystallographic Insights: Hydrogen-bonding patterns in benzodiazepinone hybrids highlight the acetyl group’s role in molecular packing, relevant for drug formulation .

- Synthetic Utility : The target compound’s structure is leveraged in building blocks for heterocyclic synthesis, emphasizing its role in medicinal chemistry pipelines .

Biological Activity

1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one is a compound belonging to the oxazoline family, characterized by its unique molecular structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 191.23 g/mol. Its structural uniqueness arises from the presence of a phenyl group attached to the oxazoline ring, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H13NO2 |

| Molecular Weight | 191.23 g/mol |

| IUPAC Name | This compound |

| InChI Key | QKHZHBZGPDGOAG-UHFFFAOYSA-N |

Antimicrobial Properties

Research indicates that compounds containing oxazoline structures exhibit significant antimicrobial activity. For instance, derivatives of oxazolines have been tested against various bacterial strains, demonstrating effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Oxazoline Derivatives

| Compound | Bacterial Strain | MIC (mg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| 1-(3-Phenyl-4,5-dihydro...) | S. aureus | 0.025 | 24 |

| E. coli | 0.019 | 22 | |

| Other Oxazoline Derivatives | Pseudomonas aeruginosa | 0.030 | 20 |

These findings suggest that the presence of specific substituents on the oxazoline ring can enhance antimicrobial efficacy.

The mechanism by which this compound exerts its biological effects involves interaction with bacterial cell membranes and inhibition of essential metabolic pathways. The oxazoline ring can interact with enzymes and receptors, modulating their activity and ultimately leading to cell death.

Case Studies

Case Study 1: Antibacterial Evaluation

A study evaluated the antibacterial properties of various oxazoline derivatives, including 1-(3-Phenyl-4,5-dihydro...) against clinical isolates of E. coli. The compound exhibited a minimum inhibitory concentration (MIC) of 0.019 mg/mL, indicating strong antibacterial potential.

Case Study 2: Antifungal Activity

In another investigation, the antifungal activity was assessed against Candida albicans. The compound demonstrated an MIC value of 0.0048 mg/mL, showcasing its potential as an antifungal agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions between β-keto esters and hydroxylamine derivatives. For example, a modified procedure from related oxazole syntheses involves reacting ethyl acetoacetate with hydroxylamine hydrochloride under acidic conditions, followed by phenyl group introduction via palladium-catalyzed cross-coupling. Reaction monitoring via TLC and purification by column chromatography (silica gel, hexane/EtOAc) are critical steps .

Q. How is spectroscopic characterization (NMR, IR, MS) utilized to confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : The dihydroisoxazole ring protons (δ 3.5–4.5 ppm) and acetyl group (singlet at δ 2.1–2.3 ppm) are diagnostic. Aromatic protons from the phenyl group appear at δ 7.2–7.5 ppm.

- IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C=N (1600–1640 cm⁻¹) confirm the oxazole and ketone moieties.

- MS : Molecular ion peak at m/z 189.19 (calculated for C₁₁H₁₁NO₂) and fragmentation patterns (e.g., loss of acetyl group) validate the structure .

Q. What key physicochemical properties (e.g., logP, PSA) influence its solubility and reactivity?

- Methodological Answer :

- logP : Calculated logP ~1.94 indicates moderate lipophilicity, suggesting preferential solubility in organic solvents like DMSO or dichloromethane.

- Polar Surface Area (PSA) : ~56 Ų, derived from the oxazole nitrogen and ketone oxygen, impacts permeability and hydrogen-bonding potential .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction data collected at low temperature (e.g., 100 K) can be refined using SHELXL. Key steps include:

- Structure Solution : Patterson methods (SHELXD) for initial phase determination.

- Refinement : Anisotropic displacement parameters for non-H atoms, with H atoms added geometrically.

- Validation : R-factor convergence (<5%) and analysis of residual electron density maps to confirm stereochemistry .

Q. What computational approaches are used to analyze the conformational dynamics of the dihydroisoxazole ring?

- Methodological Answer : Cremer-Pople puckering parameters quantify ring non-planarity. For the five-membered dihydroisoxazole:

- Amplitude (q₂) : Measures deviation from planarity (typical range: 0.3–0.5 Å).

- Phase Angle (φ) : Determines puckering mode (e.g., envelope vs. twist). DFT calculations (B3LYP/6-31G*) optimize geometry and compute vibrational frequencies to validate experimental data .

Q. How can structure-activity relationship (SAR) studies be designed to explore its potential immunomodulatory effects?

- Methodological Answer : Based on analogs like HAB-439 ( ), replace the phosphonic acid group with acetyl to assess impact on immune response modulation.

- In vitro assays : Measure cytokine production (e.g., IL-6, TNF-α) in macrophage models.

- Docking studies : Target aminopeptidase B (PDB: 1WR7) to predict binding affinity differences .

Q. What strategies address contradictions in crystallographic data, such as disordered solvent molecules?

- Methodological Answer :

- SQUEEZE (PLATON) : Models diffuse electron density from disordered solvents.

- Twinned Refinement (SHELXL) : Applies HKLF5 format for twin-law correction.

- Validation Tools : CheckCIF/ADDSYM to identify symmetry mismatches .

Q. How are impurity profiles analyzed during synthesis using HPLC-MS?

- Methodological Answer :

- Column : C18 reverse-phase (150 mm × 4.6 mm, 3.5 μm).

- Gradient : 10–90% acetonitrile in 0.1% formic acid over 20 min.

- MS Detection : ESI+ mode identifies byproducts (e.g., diastereomers at m/z 189.19 + 16 for hydroxylated impurities) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.